n-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine
Description
Molecular Structure: The compound N-(1-(2,4-difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1006436-32-3) features a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 3. The amine is further functionalized with a 1-(2,4-difluorophenyl)ethyl group, introducing two fluorine atoms at the 2- and 4-positions of the phenyl ring. Its molecular formula is C₁₂H₁₃F₂N₃, with a molecular weight of 237.25 g/mol .
Similar methodologies may apply for introducing the difluorophenyl-ethyl substituent.
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8(15-12-5-6-17(2)16-12)10-4-3-9(13)7-11(10)14/h3-8H,1-2H3,(H,15,16) |
InChI Key |
YCSCVQGXDYQABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with methyl iodide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit bacterial DNA-gyrase, similar to fluoroquinolones, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Key Features :
- Fluorine Substitution : The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, common in bioactive molecules .
- Pyrazole Core : The 1-methyl-1H-pyrazole scaffold is a pharmacophore in kinase inhibitors and antimicrobial agents .
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Substituents
[(3,5-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Differs by a methylene linker instead of an ethyl group between the amine and difluorophenyl moiety.
- Molecular Weight : 237.25 g/mol (identical to the target compound due to similar substituent mass).
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine
- Structure: Incorporates a 2,4-difluorobenzoyl group linked to a pyridinone core.
- Key Difference : The benzoyl group introduces a ketone, increasing polarity versus the ethyl-linked difluorophenyl group in the target compound. This may alter solubility and membrane permeability .
Functional Group Variations
4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Replaces the ethyl-difluorophenylamine group with a carboxamide-tetrahydrofuran substituent.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Substitutes the difluorophenyl group with a pyridinyl ring and cyclopropylamine.
- Synthesis : Utilizes copper-catalyzed coupling, highlighting a versatile route for N-alkylation of pyrazoles .
Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
